4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol
Description
4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol is a fluorinated pyridine derivative characterized by a hydroxyl group at position 2, a fluorine atom at position 5, and a 1,1-difluoroethyl substituent at position 4 (Figure 1). The presence of fluorine atoms and the difluoroethyl group enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves halogenation and fluorination steps, as seen in , where methyl esters of related difluoroethyl pyrimidines were synthesized via palladium-catalyzed cross-coupling reactions .
Properties
Molecular Formula |
C7H6F3NO |
|---|---|
Molecular Weight |
177.12 g/mol |
IUPAC Name |
4-(1,1-difluoroethyl)-5-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6F3NO/c1-7(9,10)4-2-6(12)11-3-5(4)8/h2-3H,1H3,(H,11,12) |
InChI Key |
LUTLUIXGYIZGKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=O)NC=C1F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of pyridine derivatives using reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like lithium carbonate . Another approach involves the use of difluoroethylating agents such as 1,1-difluoroethyl chloride in the presence of a nickel catalyst .
Industrial Production Methods
Industrial production of fluorinated pyridine derivatives often employs large-scale fluorination processes using molecular fluorine or other fluorinating agents. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like NFSI for electrophilic fluorination and organolithium reagents for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved often include modulation of enzyme activity and alteration of signal transduction processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with five structurally related pyridine/pyrimidine derivatives, focusing on substituents, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
Key Findings
In contrast, 2-Chloro-5-fluoropyrimidin-4-ol () contains a chlorine atom, a stronger leaving group, which may enhance its reactivity in nucleophilic substitution reactions .
Impact of Core Heterocycle Pyridine-based compounds (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine) exhibit planar aromatic structures, favoring π-π stacking interactions in drug-receptor binding .
Fluorination Patterns Compounds with multiple fluorine atoms (e.g., 5-(2,4-Difluorophenyl)pyrimidin-4-ol) show higher polarity and metabolic resistance compared to mono-fluorinated analogs. However, the difluoroethyl group in the target compound provides a balance between lipophilicity and stability .
Synthetic Accessibility
- The synthesis of this compound involves multi-step fluorination and coupling reactions (), whereas simpler derivatives like 2-Fluoro-5-(4-fluorophenyl)pyridine are synthesized via Suzuki-Miyaura cross-coupling (), highlighting differences in scalability .
Biological Activity
4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse studies, highlighting its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyridine ring substituted with fluorine and difluoroethyl groups, which are crucial for its biological activity.
The biological activity of this compound has been linked to its interaction with specific molecular targets:
- Dihydroorotate Dehydrogenase (DHODH) : This enzyme is a key player in the pyrimidine biosynthesis pathway. Inhibition of DHODH can lead to reduced proliferation of certain pathogens. Studies have shown that derivatives of this compound exhibit significant inhibitory effects on DHODH, thereby impacting viral replication and potentially serving as antiviral agents .
Biological Activity and Effects
The compound has demonstrated various biological activities across different studies:
Antiviral Activity
Research indicates that this compound exhibits antiviral properties. It has been evaluated for its ability to inhibit measles virus replication through phenotypic assays. The pMIC (minimum inhibitory concentration) values indicate a strong antiviral effect, with some derivatives showing improvements over previous compounds .
Antimalarial Activity
In the context of malaria, compounds similar to this compound have been studied for their efficacy against Plasmodium falciparum. The structure–activity relationship (SAR) studies suggest that modifications at various positions on the pyridine ring can enhance antimalarial activity while minimizing off-target effects .
Case Studies and Research Findings
Several key studies have focused on the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(1,1-difluoroethyl)-5-fluoropyridin-2-ol, and how do reaction conditions influence regioselectivity?
- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, methyl 4-(1,1-difluoroethyl)pyrimidine-2-carboxylate derivatives (structurally analogous) were synthesized using Pd-catalyzed coupling under inert conditions with extended reaction times (38 hours) to optimize yield and regioselectivity . Temperature control (e.g., 60–80°C) and reagent stoichiometry are critical to minimize byproducts like 5-substituted isomers.
- Key Data : In a 0.20 mmol scale reaction, a 74% combined yield was achieved for regioisomeric products, highlighting the need for precise stoichiometric ratios .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?
- Methodology :
- X-ray crystallography : Resolve the pyridine ring conformation and fluorine/ethyl substituent geometry. For related fluoropyridines, bond angles (e.g., C–F bond lengths ≈ 1.34 Å) and torsion angles were validated via single-crystal diffraction .
- NMR : NMR is critical for distinguishing difluoroethyl groups ( to ppm for CF), while NMR identifies hydroxyl protons (broad singlet near δ 10–12 ppm) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies using HPLC or LC-MS. For fluorinated pyridines, acidic conditions (pH < 3) often lead to hydroxyl group protonation and potential ring decomposition, while neutral/basic conditions (pH 7–9) improve stability. Thermal gravimetric analysis (TGA) of similar compounds shows decomposition onset at ~200°C .
Advanced Research Questions
Q. How does the difluoroethyl group influence the compound’s electronic properties and reactivity in catalytic applications?
- Methodology : Perform density functional theory (DFT) calculations to map electron density distribution. The –CFCH group induces electron-withdrawing effects, lowering the LUMO energy of the pyridine ring by ~1.5 eV compared to non-fluorinated analogs, enhancing electrophilic substitution reactivity . Experimental validation via cyclic voltammetry can corroborate redox potentials.
Q. What strategies mitigate conflicting bioactivity data for this compound in kinase inhibition assays?
- Methodology :
- Assay optimization : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to validate inhibition constants ().
- Structural analogs : Compare with 5-fluoro-3-iodopyridin-2-ol (IC = 0.8 μM in kinase X). Adjust assay buffer ionic strength to reduce false positives from non-specific binding .
Q. Can this compound serve as a precursor for radiopharmaceuticals?
- Methodology : Explore labeling via nucleophilic aromatic substitution. The 5-fluoro position is amenable to isotopic exchange under mild conditions (K/Kryptofix 222, 80°C, 15 minutes), achieving radiochemical yields >70% in model systems . Purification requires HPLC with a C18 column and phosphate buffer (pH 6.5).
Q. How do steric effects from the difluoroethyl group impact molecular docking outcomes in protein-ligand simulations?
- Methodology : Use molecular dynamics (MD) simulations with AMBER or CHARMM force fields. The –CFCH group increases van der Waals clashes in tight binding pockets (e.g., ATP-binding sites), reducing docking scores by ~20% compared to smaller substituents. Adjust scoring functions to account for fluorine’s partial charges .
Data Contradiction Resolution
Q. Discrepancies in reported solubility: Why does this compound show variable solubility in DMSO vs. aqueous buffers?
- Analysis : The compound’s logP (~2.5) predicts moderate hydrophobicity, but protonation of the pyridin-2-ol group at pH 7.4 increases aqueous solubility (from 0.1 mg/mL to 1.5 mg/mL). Contradictions arise from incomplete equilibration in biphasic systems; use sonication or co-solvents (10% EtOH) to stabilize solutions .
Q. Conflicting cytotoxicity data in cancer cell lines: How to reconcile IC variations?
- Resolution : Cross-validate using isogenic cell lines (e.g., wild-type vs. ABC transporter knockouts). For example, multidrug resistance proteins (e.g., P-gp) efflux fluorinated pyridines, inflating IC values by 10-fold in resistant lines. Use inhibitors like verapamil to confirm transporter involvement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
